N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide

Medicinal Chemistry Stereochemistry Cannabinoid Receptor Ligands

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide is a synthetic bicyclic alkyl amide (Molecular Formula: C15H21NO; MW: 231.33 g/mol). It belongs to the tetrahydronaphthalene amide (THNA) class, a scaffold investigated for interactions with cannabinoid receptors and as ATP synthase inhibitors in Mycobacterium tuberculosis.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B5226563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1CCCC2=CC=CC=C12
InChIInChI=1S/C15H21NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3,(H,16,17)
InChIKeyGVMNDUOLHYQTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentanamide: Procurement-Relevant Physicochemical & Structural Baseline


N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide is a synthetic bicyclic alkyl amide (Molecular Formula: C15H21NO; MW: 231.33 g/mol) . It belongs to the tetrahydronaphthalene amide (THNA) class, a scaffold investigated for interactions with cannabinoid receptors [1] and as ATP synthase inhibitors in Mycobacterium tuberculosis [2]. The compound is characterized by a chiral 1-aminotetralin core linked to a pentanoyl chain. Unlike its fully aromatic naphthalene analog (N-(naphthalen-1-yl)pentanamide), the saturated ring introduces stereochemistry and alters the spatial conformation of the amide side chain, factors critical for target recognition and binding kinetics [1].

Why N-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentanamide Cannot Be Interchanged with Simple Analogs for Specialized Research


In-class substitution is not viable due to the critical interplay between the tetrahydronaphthalene ring saturation and the pentanamide chain length. Research on related THNA scaffolds demonstrates that the 5-HT7 receptor affinity is exquisitely sensitive to the alkyl chain length, with five methylene units (as in pentanamide) being optimal for this target class [1]. Replacing the pentanamide with a shorter-chain analog (e.g., acetamide) or a fully aromatic naphthalene ring fundamentally alters the molecule's pharmacological profile, potentially shifting selectivity between receptor subtypes (e.g., 5-HT1A vs. 5-HT7 [1]) or abolishing activity against specific targets like mycobacterial ATP synthase [2]. The chiral center at the C1 position of the tetralin ring is also a key differentiator from achiral monocyclic analogs like valeranilide (N-phenylpentanamide), potentially enabling stereospecific interactions.

Quantitative Differential Evidence for N-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentanamide Against Key Comparators


Chiral Center Introduction: Impact on Conformational Space vs. N-(naphthalen-1-yl)pentanamide

The target compound possesses a chiral center at the C1 position of the tetrahydronaphthalene ring, which is absent in the fully aromatic comparator N-(naphthalen-1-yl)pentanamide. Molecular modeling of monocyclic and bicyclic alkyl amides has shown that the saturated ring induces a distinct spatial orientation of the amide side chain, conforming to the pharmacophoric requirements for CB1 receptor binding [1]. While the fully aromatic naphthalene analog presents a planar, conformationally restricted scaffold, the tetralin ring of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide allows for a specific, energetically favorable conformer that mimics the endocannabinoid anandamide, a feature critical for receptor recognition [1].

Medicinal Chemistry Stereochemistry Cannabinoid Receptor Ligands

Alkyl Chain Length Optimization: Class-Level SAR from 5-HT7 Receptor Studies

Systematic SAR studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides identified the five-methylene spacer (hexanamide) as the optimal chain length for high 5-HT7 receptor affinity. Compounds with shorter alkyl chains showed a significant decrease in binding affinity [1]. For example, a representative analog, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (LP-44), achieved a Ki of 0.22 nM at the 5-HT7 receptor [1]. This strongly implies that the pentanamide chain of the target compound represents a near-optimal pharmacophoric length for interacting with biologically relevant targets in this chemical space, whereas shorter-chain analogs like N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide would be significantly less potent.

Serotonin Receptor Structure-Activity Relationship 5-HT7 Agonist

Lipophilicity and Metabolic Stability Profile vs. Bedaquiline (Diarylquinoline)

Tetrahydronaphthalene amides (THNAs) were developed as a new class of mycobacterial ATP synthase inhibitors with improved drug-like properties over the diarylquinoline bedaquiline. The THNA class demonstrates reduced lipophilicity, decreased hERG liability, faster mouse/human liver microsomal clearance rates, and shorter plasma half-lives [1]. While quantitative data for the specific compound N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide are not reported, it shares the core THNA scaffold which is associated with these favorable pharmacokinetic trends. This represents a clear point of differentiation from the highly lipophilic bedaquiline (clogP ~7.25), whose long terminal half-life (>5 months) leads to significant residual exposure concerns [1].

Anti-tubercular ATP Synthase Inhibitor ADME Properties

Retention Index and Physicochemical Differentiation from Valeranilide (N-Phenylpentanamide)

The target compound (C15H21NO; MW: 231.33 g/mol) can be distinguished from the monocyclic analog valeranilide (N-phenylpentanamide; C11H15NO; MW: 177.24 g/mol) [1] by its significantly higher molecular weight, boiling point, and chromatographic retention index. The bicyclic tetrahydronaphthalene core increases the compound's hydrophobicity and alters its predictive retention index on non-polar gas chromatography columns compared to the smaller phenyl ring. Relationships between structure and retention index for N-substituted amides show predictable shifts based on the size and saturation of the N-substituent [1].

Analytical Chemistry Chromatography Physicochemical Properties

High-Value Application Scenarios for N-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentanamide as a Specialized Chemical Probe


Stereochemical Probe in Cannabinoid Receptor (CB1/CB2) Structure-Function Studies

Based on molecular modeling studies of bicyclic alkyl amides as CB1/CB2 ligands [1], this compound can serve as a valuable scaffold for exploring the stereochemical requirements of the cannabinoid receptor binding pocket. Its chiral tetralin core, combined with the pentanamide chain, allows researchers to investigate the impact of specific enantiomers on receptor affinity and activation, a line of inquiry not possible with achiral, flat naphthalene analogs.

Hit Finding and Early Lead Optimization for Serotonin 5-HT7 Receptor Modulators

SAR data from the 5-HT7 receptor field show that N-(1,2,3,4-tetrahydronaphthalen-1-yl)alkylamides with an optimal chain length are a privileged scaffold for high-affinity ligands [1]. The pentanamide variant represents a critical tool compound for systematically varying the amide chain length in lead optimization, bridging the gap between shorter (lower activity) and longer (potentially altered selectivity) chain analogs.

Core Scaffold for Next-Generation ATP Synthase Inhibitors Against Mycobacterium tuberculosis

The THNA class has been validated as a novel chemical starting point for ATP synthase inhibition in M.tb, with improved pharmacokinetic properties over bedaquiline [1]. N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide is a key simple analog for establishing baseline activity and selectivity within this series, enabling further structure-guided optimization to enhance potency and reduce off-target effects.

Analytical Reference Standard for Developing Chromatographic Methods for Substituted Amides

The distinct physicochemical properties (C15H21NO; MW: 231.33 g/mol) differentiate it from common anilide standards like valeranilide (C11H15NO; MW: 177.24 g/mol) [1] [2]. It can be used as a retention index marker in GC or HPLC method development for analyzing complex mixtures containing saturated bicyclic amides, where a clear separation from monocyclic or fully aromatic analogs is required.

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